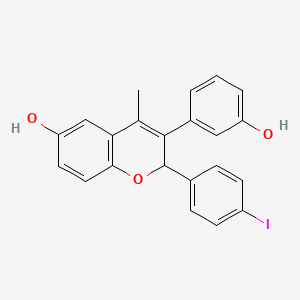

3-(3-hydroxyphenyl)-2-(4-iodophenyl)-4-methyl-2H-chromen-6-ol

Description

3-(3-Hydroxyphenyl)-2-(4-iodophenyl)-4-methyl-2H-chromen-6-ol is a substituted chromene derivative characterized by:

- A chromen-6-ol core (2H-chromen-6-ol) with a hydroxyl group at position 4.

- 4-Methyl substitution on the chromene ring.

- 3-Hydroxyphenyl and 4-iodophenyl groups at positions 2 and 3, respectively.

Its molecular structure has been characterized in synthetic chemistry studies, particularly in the context of protecting-group strategies (e.g., tetrahydropyranyl ether intermediates) .

Properties

Molecular Formula |

C22H17IO3 |

|---|---|

Molecular Weight |

456.3 g/mol |

IUPAC Name |

3-(3-hydroxyphenyl)-2-(4-iodophenyl)-4-methyl-2H-chromen-6-ol |

InChI |

InChI=1S/C22H17IO3/c1-13-19-12-18(25)9-10-20(19)26-22(14-5-7-16(23)8-6-14)21(13)15-3-2-4-17(24)11-15/h2-12,22,24-25H,1H3 |

InChI Key |

RWKXMXMLZHFKIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)I)C4=CC(=CC=C4)O |

Origin of Product |

United States |

Preparation Methods

Silylation and Selective Deprotection for Hydroxyl Group Protection

A patented industrial process for related chromen-6-ol intermediates involves:

- Silylation of hydroxy groups using silylating agents to form bis-silylated intermediates.

- Selective deprotection of one phenolic hydroxyl to obtain monosilylated compounds.

- This strategy allows for selective reactions on the free hydroxyl while protecting others, enhancing regioselectivity and yield.

| Step | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| a. Silylation | Silylating agent (e.g., TBDMS-Cl) | Protect hydroxyl groups | Bis-silylated intermediate |

| b. Selective deprotection | Mild acidic/basic conditions | Free one phenolic OH | Monosilylated intermediate |

Aldol-Type Condensation and Cyclization

The chromen-6-ol core with the 3-(3-hydroxyphenyl) substituent can be constructed via:

- Condensation of appropriately substituted phenols or hydroxyacetophenones with aldehydes or cinnamaldehyde derivatives.

- Use of secondary amines as catalysts or reagents to facilitate cyclization.

- Example: Reaction of monosilylated intermediates with trans-cinnamaldehyde and cyclic secondary amines to form chromenyl methanol derivatives.

Aromatic Hydroxyl Group Installation

The 3-hydroxyphenyl substituent is introduced either by:

Methylation at Position 4

The methyl group at position 4 is introduced via:

- Alkylation using methylating agents such as methyl iodide or dimethyl sulfate.

- Controlled conditions to avoid over-alkylation or side reactions.

- Sometimes introduced early in the synthesis on precursor molecules.

Representative Experimental Procedure (Literature Example)

A synthetic route adapted from Suzuki coupling and silylation strategies:

Silylation : Treat 4-hydroxymethylphenol with a silyl chloride (e.g., TBDMS-Cl) in the presence of imidazole to protect hydroxyl groups.

Selective Deprotection : Mild acidic treatment to remove one silyl group, freeing a phenolic OH.

Condensation : React the monosilylated intermediate with trans-cinnamaldehyde and a cyclic secondary amine catalyst in dichloromethane at 0 °C to room temperature overnight.

Suzuki Coupling : Couple the resulting chromen intermediate with 4-iodophenyl boronic acid using Pd(PPh3)4 catalyst and K2CO3 base in toluene at 80 °C for several hours.

Methylation : Alkylate the chromen-6-ol at position 4 with methyl iodide under basic conditions.

Deprotection : Remove silyl protecting groups with tetrabutylammonium fluoride (TBAF) or acidic workup to yield the final product.

Data Tables Summarizing Key Reaction Parameters and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Silylation | TBDMS-Cl, imidazole, DCM, rt | 85–90 | Protects phenolic OH |

| 2 | Selective Deprotection | Mild acid (AcOH), rt | 70–80 | Frees one OH |

| 3 | Condensation/Cyclization | trans-Cinnamaldehyde, cyclic secondary amine, DCM, 0 °C to rt | 60–75 | Forms chromen core |

| 4 | Suzuki Coupling | Pd(PPh3)4, K2CO3, toluene, 80 °C | 65–89 | Introduces 4-iodophenyl |

| 5 | Methylation | MeI, base (K2CO3), acetone, reflux | 70–85 | Methyl at position 4 |

| 6 | Deprotection | TBAF or acid, rt | 75–90 | Final product obtained |

Research Outcomes and Characterization

Purity and Identity Confirmation : Characterized by ^1H NMR, ^13C NMR, and High-Resolution Mass Spectrometry (HRMS). For example, HRMS m/z consistent with calculated molecular weight including iodine (e.g., 478.0279 [M+Na]+ for related compounds).

Crystallinity : Slow evaporation from methanol or other solvents yields colorless crystals suitable for X-ray diffraction, confirming structure.

Stability : Use of silyl protecting groups enhances stability during multi-step synthesis; final deprotected product is stable and non-hygroscopic.

Chemical Reactions Analysis

Types of Reactions

3-(3-hydroxyphenyl)-2-(4-iodophenyl)-4-methyl-2H-chromen-6-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The iodophenyl group can be reduced to form phenyl derivatives.

Substitution: The hydroxy and iodo groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles such as amines and thiols, and electrophiles such as alkyl halides.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Phenyl derivatives.

Substitution: Various substituted chromenol derivatives depending on the reagents used.

Scientific Research Applications

3-(3-hydroxyphenyl)-2-(4-iodophenyl)-4-methyl-2H-chromen-6-ol is a synthetic organic compound with a chromen-6-ol backbone, a molecular weight of approximately 456.3 g/mol, and the molecular formula C22H17IO. It functions as an estrogen receptor modulator with potential applications in medicinal chemistry, particularly for hormone-dependent conditions like breast cancer.

Structure and Properties

this compound has two aromatic rings, one of which is substituted with an iodine atom to enhance its biological activity. The hydroxyl group on the phenyl ring is crucial for binding to estrogen receptors, influencing cell proliferation and differentiation processes associated with estrogen signaling pathways. The iodine atom can undergo nucleophilic substitution reactions, which may be useful in further chemical modifications or drug design.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions.

Mechanism of Action

this compound acts as a selective estrogen receptor modulator, and its uniqueness lies in its specific combination of functional groups that may lead to distinct pharmacological effects compared to similar compounds. The iodine substitution may also confer unique properties regarding bioavailability and receptor interaction dynamics.

Potential Applications

this compound has potential applications in medicinal chemistry as an estrogen receptor modulator. Its ability to selectively bind to estrogen receptors makes it a candidate for treating conditions such as breast cancer and other hormone-related disorders and may serve as a lead compound for developing new pharmaceuticals targeting estrogen-related pathways.

| Compound Name | Structure Features | Mechanism of Action |

|---|---|---|

| This compound | Hydroxyl and iodine substituents | Estrogen receptor modulator |

| GDC-9545 (Giredestrant) | Selective degradation of estrogen receptors | Selective estrogen receptor degrader |

| Fulvestrant | Full antagonist; no partial agonist activity | Selective estrogen receptor antagonist |

| Tamoxifen | Mixed agonist/antagonist properties | Selective estrogen receptor modulator |

Mechanism of Action

The mechanism of action of 3-(3-hydroxyphenyl)-2-(4-iodophenyl)-4-methyl-2H-chromen-6-ol involves its interaction with various molecular targets and pathways. The hydroxyphenyl and iodophenyl groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, the compound may inhibit oxidative stress by scavenging free radicals or modulate inflammatory pathways by interacting with specific enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Chromenones

2-(3-Bromophenyl)-6-Chloro-4H-Chromen-4-One

- Substituents: Bromine (position 3, phenyl) and chlorine (position 6, chromenone).

- Molecular Weight : 335.58 g/mol.

- Key Differences :

- Lacks hydroxyl groups, reducing hydrogen-bonding capacity.

- Bromine’s lower electronegativity compared to iodine may result in weaker van der Waals interactions.

- Applications : Used as a synthetic intermediate in pharmaceutical research .

6-Ethyl-3-(4-Fluorophenyl)-7-Hydroxy-2-(Trifluoromethyl)-4H-Chromen-4-One

- Substituents : Fluorine (para-phenyl), trifluoromethyl (position 2), and ethyl (position 6).

- Key Differences :

- Trifluoromethyl group enhances lipophilicity and metabolic stability.

- Fluorine’s small size and high electronegativity improve membrane permeability compared to iodine.

- Relevance: Fluorinated chromenones are widely explored in drug discovery for kinase inhibition .

Hydroxyl-Modified Analogues

7-Hydroxy-3-(3-Hydroxy-4-Methoxyphenyl)-4H-Chromen-4-One

- Substituents : Dual hydroxyl groups (positions 7 and 3) and methoxy (position 4, phenyl).

- Key Differences :

- Additional methoxy group may reduce oxidative metabolism.

- Absence of iodine limits halogen-specific interactions (e.g., with thyroid receptors).

- Applications : Certified reference material for analytical standardization .

(S)-2-[4-(2-(3-(Fluoromethyl)Azetidin-1-Yl)Ethoxy)Phenyl]-3-(3-Hydroxyphenyl)-4-Methyl-2H-Chromen-6-Ol

Coumarin and Flavonoid Derivatives

3-[4-(4-Bromophenyl)-1,3-Thiazol-2-Yl]-7-[(2-Chloro-6-Fluorobenzyl)Oxy]Chromen-2-One

- Substituents : Bromophenyl-thiazol hybrid and chloro-fluorobenzyloxy group.

- Key Differences :

- Thiazol moiety enables π-π stacking with aromatic residues in enzymes.

- Multihalogenation (Br, Cl, F) enhances binding specificity but may increase toxicity.

- Applications : Antimicrobial and anticancer candidate .

Novel Quercetin Derivative (7-Hydroxyl Alkyl-Substituted Chromenone)

- Substituents : Hydroxyl alkyl chains at multiple positions.

- Key Differences: Increased hydrophilicity compared to iodophenyl chromenols.

Critical Insights

- Iodine vs.

- Hydroxyl Group Positioning : The 6-OH group in the target compound contrasts with 7-OH or 4-OH in analogues, affecting hydrogen-bonding networks and solubility .

- Biological Implications : While iodophenyl derivatives are less common in drugs due to metabolic stability concerns, their utility in imaging (e.g., radioiodination) remains underexplored .

Biological Activity

3-(3-hydroxyphenyl)-2-(4-iodophenyl)-4-methyl-2H-chromen-6-ol, a synthetic organic compound, has garnered attention in medicinal chemistry due to its potential as a selective estrogen receptor modulator (SERM). This compound is characterized by its complex structure, featuring a chromen-6-ol backbone with significant functional groups that influence its biological activity. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H17IO, with a molecular weight of approximately 456.3 g/mol. The presence of hydroxyl and iodine substituents on the aromatic rings enhances its biological activity by influencing solubility and reactivity in biological systems.

Key Structural Features

| Feature | Description |

|---|---|

| Hydroxyl Group | Participates in hydrogen bonding, affecting solubility and receptor binding. |

| Iodine Substitution | May enhance bioavailability and influence receptor interaction dynamics. |

| Aromatic Rings | Provide structural stability and facilitate interactions with estrogen receptors. |

Estrogen Receptor Modulation

This compound acts as a selective estrogen receptor modulator (SERM), which means it can selectively activate or inhibit estrogen receptors depending on the tissue type. This property makes it a candidate for therapeutic applications in hormone-dependent conditions such as breast cancer.

The compound's mechanism involves binding to estrogen receptors, which can lead to modulation of gene expression related to cell proliferation and differentiation processes influenced by estrogen signaling pathways. The hydroxyl group on the phenyl ring is particularly crucial for effective binding to these receptors.

Research Findings

Recent studies have focused on the compound's binding affinity to estrogen receptors and its effects on downstream signaling pathways. Various assays, including competitive binding assays and cellular proliferation assays, have been employed to evaluate its influence compared to other known SERMs.

Comparative Binding Affinity

A comparative analysis of binding affinities among various compounds reveals that this compound exhibits distinct pharmacological effects:

| Compound Name | Structure Features | Mechanism of Action |

|---|---|---|

| This compound | Hydroxyl and iodine substituents | Estrogen receptor modulator |

| GDC-9545 (Giredestrant) | Selective degradation of estrogen receptors | Selective estrogen receptor degrader |

| Fulvestrant | Full antagonist; no partial agonist activity | Selective estrogen receptor antagonist |

| Tamoxifen | Mixed agonist/antagonist properties | Selective estrogen receptor modulator |

The unique combination of functional groups in this compound may lead to distinct pharmacological effects compared to similar compounds.

Therapeutic Applications

- Breast Cancer Treatment : The compound has been investigated for its potential use in treating breast cancer, where modulation of estrogen receptors can significantly impact tumor growth and progression.

- Hormone Replacement Therapy : As a SERM, it may also have applications in hormone replacement therapy for postmenopausal women, providing benefits without the risks associated with traditional estrogen therapies.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the proliferation of breast cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Q & A

Q. Key Challenges :

- Ensuring regioselectivity during hydroxylation.

- Minimizing dehalogenation of the iodine substituent under acidic/basic conditions.

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Answer:

Spectroscopic Techniques :

- NMR : ¹H and ¹³C NMR are critical for confirming substituent positions. For instance, the 3-hydroxyphenyl group shows distinct aromatic proton splitting patterns (δ 6.5–7.2 ppm) .

- IR Spectroscopy : Confirms hydroxyl (-OH, ~3200–3500 cm⁻¹) and carbonyl (C=O, ~1650–1700 cm⁻¹) groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for iodine-containing derivatives .

Q. Crystallography :

- X-ray Diffraction : The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement. For example, chromenone derivatives often crystallize in monoclinic systems, with hydrogen bonding between hydroxyl groups and adjacent oxygen atoms stabilizing the structure .

Advanced: How can computational methods (e.g., DFT, molecular docking) elucidate the compound’s bioactivity?

Answer:

Density Functional Theory (DFT) :

- Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For chromenone analogs, electron-withdrawing groups (e.g., iodine) reduce HOMO-LUMO gaps, enhancing electrophilic interactions .

- Simulates infrared and Raman spectra to cross-validate experimental data .

Molecular Docking :

Q. Methodological Tips :

- Use Gaussian 09 or similar software for DFT.

- Validate docking results with experimental IC₅₀ values to avoid false positives .

Advanced: How should researchers address discrepancies in reported biological activity data?

Answer:

Contradictions in bioactivity data (e.g., varying IC₅₀ values) often arise from:

Assay Conditions : Differences in solvent polarity (DMSO vs. aqueous buffers) can alter compound solubility and stability .

Cellular Models : For example, prokaryotic systems (e.g., E. coli) may metabolize iodinated compounds differently than eukaryotic cells, leading to toxicity artifacts .

Q. Resolution Strategies :

- Standardized Protocols : Use uniform assay conditions (e.g., INT tetrazolium chloride for respiration assays) .

- Control Experiments : Include known inhibitors (e.g., doxorubicin for cytotoxicity assays) to benchmark results .

Advanced: What are best practices for resolving structural ambiguities via X-ray crystallography?

Answer:

Data Collection :

- Use high-resolution data (≤1.0 Å) to resolve light atoms (e.g., oxygen in hydroxyl groups). Synchrotron radiation is preferred for heavy atoms like iodine .

Refinement :

Q. Common Pitfalls :

- Over-interpretation of low-resolution data.

- Ignoring twinning in crystals, which requires specialized software (e.g., TWINABS) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s properties?

Answer:

Modify Substituents :

- Replace iodine with other halogens (e.g., bromine) to balance lipophilicity and metabolic stability .

- Introduce electron-donating groups (e.g., methoxy) on the hydroxyphenyl ring to enhance antioxidant activity .

Pharmacokinetic Profiling :

Q. Example SAR Table :

| Modification | Bioactivity (IC₅₀, μM) | logP |

|---|---|---|

| 4-Iodophenyl (Parent) | 12.3 ± 1.2 | 3.8 |

| 4-Bromophenyl | 15.6 ± 2.1 | 3.5 |

| 3-Methoxy substitution | 8.9 ± 0.9 | 2.7 |

Advanced: What strategies mitigate iodine-related instability during storage and experiments?

Answer:

Storage :

- Store in amber vials under inert gas (argon) to prevent photolytic dehalogenation .

- Maintain low temperatures (-20°C) to reduce thermal degradation.

Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.